6-Fluorochroman-4-one

Catalog No.
S714656
CAS No.
66892-34-0
M.F
C9H7FO2
M. Wt
166.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Fluorochroman-4-one

CAS Number

66892-34-0

Product Name

6-Fluorochroman-4-one

IUPAC Name

6-fluoro-2,3-dihydrochromen-4-one

Molecular Formula

C9H7FO2

Molecular Weight

166.15 g/mol

InChI

InChI=1S/C9H7FO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4H2

InChI Key

SWBBIJZMIGAZHW-UHFFFAOYSA-N

SMILES

C1COC2=C(C1=O)C=C(C=C2)F

Synonyms

6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one; 6-Fluoro-4-chromanone; 6-Fluorochromanone;

Canonical SMILES

C1COC2=C(C1=O)C=C(C=C2)F

Limited research: Currently, there is limited scientific research available on the specific applications of 6-Fluorochroman-4-one. While it is listed on PubChem, a database of chemical information, the "Literature" and "Depositor Provided PubMed Citations" sections are currently empty, indicating a lack of published research on the compound [].

Potential applications: Given the structural similarity of 6-Fluorochroman-4-one to chromanones, a class of compounds with diverse biological activities, it is possible that 6-Fluorochroman-4-one might possess similar properties. Chromanones have been explored in various research areas, including:

  • Antioxidant activity: Some chromanones exhibit antioxidant properties, potentially offering protection against cell damage caused by free radicals [].
  • Anticancer properties: Certain chromanones have shown promise in inhibiting the growth and proliferation of cancer cells [].
  • Antimicrobial activity: Research suggests that some chromanones possess antimicrobial activity against various bacteria and fungi [].

6-Fluorochroman-4-one is a fluorinated heterocyclic compound characterized by the molecular formula C9H7FO2C_9H_7FO_2. It consists of a benzene-fused dihydropyran structure featuring a fluorine atom and a ketone substituent at specific positions. The presence of the fluorine atom significantly enhances the lipophilicity of the compound, which facilitates further functionalization through nucleophilic aromatic substitution reactions. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science .

6-Fluorochroman-4-one is capable of undergoing several chemical transformations:

  • Oxidation: The compound can be fully aromatized in an oxidation reaction, typically catalyzed by iodine, leading to more complex aromatic derivatives.
  • Reduction: The ketone group can be reduced to form alcohol derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur, allowing the introduction of various substituents at the aromatic ring .

Research indicates that 6-Fluorochroman-4-one exhibits significant biological activity. It has been identified as a potential inhibitor of Sirtuin 2, an enzyme implicated in aging and related diseases. Additionally, this compound shows promising anticancer, antioxidant, and antimicrobial properties, making it a candidate for therapeutic applications .

Various synthetic routes have been developed for producing 6-Fluorochroman-4-one:

  • Nucleophilic Aromatic Substitution: A common method involves reacting a fluorinated benzene derivative with a dihydropyran ring.
  • Aldol Reactions: The ketone group allows for functionalization through aldol reactions, enabling the synthesis of diverse derivatives.
  • Industrial Production: In industrial contexts, high-purity starting materials are utilized under optimized reaction conditions to enhance yield and purity .

Studies on interaction mechanisms involving 6-Fluorochroman-4-one have focused on its role as a Sirtuin 2 inhibitor. The interactions at the molecular level are critical for understanding its therapeutic potential against aging-related diseases. Further research is needed to explore its interactions with other biological targets and its pharmacokinetic properties .

Several compounds share structural similarities with 6-Fluorochroman-4-one. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
6-Chlorochroman-4-oneChlorine substituent instead of fluorineDifferent lipophilicity and reactivity patterns
8-Chloro-6-fluorochroman-4-oneAdditional chlorine on position 8Potentially altered biological activity
4-Hydroxy-6-fluorochroman-4-oneHydroxy group at position 4Enhanced solubility and different reactivity
6-Bromochroman-4-oneBromine substituentVarying biological activity compared to fluorine

The unique presence of the fluorine atom in 6-Fluorochroman-4-one contributes to its distinct physical and chemical properties, enhancing its lipophilicity and making it suitable for specific applications in medicinal chemistry and materials science .

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

66892-34-0

Wikipedia

6-Fluoro-4-chromanone

Dates

Modify: 2023-08-15
Chen et al. Arene radiofluorination enabled by photoredox-mediated halide interconversion. Nature Chemistry, doi: 10.1038/s41557-021-00835-7, published online 13 December 2021

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